molecular formula C13H24N2O3 B4183592 3-methyl-5-oxo-5-{[2-(1-piperidinyl)ethyl]amino}pentanoic acid

3-methyl-5-oxo-5-{[2-(1-piperidinyl)ethyl]amino}pentanoic acid

Cat. No. B4183592
M. Wt: 256.34 g/mol
InChI Key: GJNRVMFUDVEJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-5-oxo-5-{[2-(1-piperidinyl)ethyl]amino}pentanoic acid, also known as PEPA, is a compound that belongs to the family of AMPA receptor agonists. It was first synthesized in the year 2000 and has since then been widely used in scientific research for its various applications.

Mechanism of Action

3-methyl-5-oxo-5-{[2-(1-piperidinyl)ethyl]amino}pentanoic acid acts by binding to the AMPA receptor and increasing the flow of positively charged ions into the neuron, leading to depolarization and the generation of an action potential. This results in the release of neurotransmitters, which facilitate communication between neurons.
Biochemical and Physiological Effects:
3-methyl-5-oxo-5-{[2-(1-piperidinyl)ethyl]amino}pentanoic acid has been found to enhance synaptic transmission and increase the frequency of miniature excitatory postsynaptic currents (mEPSCs) in the hippocampus, a region of the brain involved in learning and memory. It has also been shown to increase the density of AMPA receptors at synapses and enhance long-term potentiation (LTP), a process that is essential for the formation of new memories.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-methyl-5-oxo-5-{[2-(1-piperidinyl)ethyl]amino}pentanoic acid in lab experiments is its high potency and selectivity for the AMPA receptor, which allows for precise manipulation of synaptic transmission. However, its use is limited by its short half-life and the need for specialized equipment to administer it.

Future Directions

There are several future directions for research on 3-methyl-5-oxo-5-{[2-(1-piperidinyl)ethyl]amino}pentanoic acid and its applications. One area of interest is the development of more stable and selective AMPA receptor agonists for therapeutic use in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Another area of research is the study of the role of AMPA receptors in synaptic plasticity and their potential as targets for cognitive enhancement. Additionally, the use of 3-methyl-5-oxo-5-{[2-(1-piperidinyl)ethyl]amino}pentanoic acid in combination with other compounds such as NMDA receptor antagonists may provide new insights into the mechanisms of synaptic plasticity and the treatment of neurological disorders.

Scientific Research Applications

3-methyl-5-oxo-5-{[2-(1-piperidinyl)ethyl]amino}pentanoic acid is primarily used in scientific research to study the role of AMPA receptors in the central nervous system. It has been found to be a potent and selective agonist of the AMPA receptor, which is responsible for mediating fast excitatory synaptic transmission in the brain.

properties

IUPAC Name

3-methyl-5-oxo-5-(2-piperidin-1-ylethylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-11(10-13(17)18)9-12(16)14-5-8-15-6-3-2-4-7-15/h11H,2-10H2,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNRVMFUDVEJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NCCN1CCCCC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-5-oxo-5-{[2-(1-piperidinyl)ethyl]amino}pentanoic acid
Reactant of Route 2
Reactant of Route 2
3-methyl-5-oxo-5-{[2-(1-piperidinyl)ethyl]amino}pentanoic acid
Reactant of Route 3
Reactant of Route 3
3-methyl-5-oxo-5-{[2-(1-piperidinyl)ethyl]amino}pentanoic acid
Reactant of Route 4
Reactant of Route 4
3-methyl-5-oxo-5-{[2-(1-piperidinyl)ethyl]amino}pentanoic acid
Reactant of Route 5
Reactant of Route 5
3-methyl-5-oxo-5-{[2-(1-piperidinyl)ethyl]amino}pentanoic acid
Reactant of Route 6
3-methyl-5-oxo-5-{[2-(1-piperidinyl)ethyl]amino}pentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.